molecular formula C20H22FNO2 B2485584 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091474-04-2

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2485584
CAS No.: 1091474-04-2
M. Wt: 327.399
InChI Key: OPEYQFBVZGAGBD-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a synthetic organic compound with the molecular formula C20H22FNO2 This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a cyclopentylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentylmethyl Intermediate: The cyclopentylmethyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate benzyl halide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated benzene derivative.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide.

    Reduction: Formation of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzylamine.

    Substitution: Formation of 2-substituted-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide derivatives.

Scientific Research Applications

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
  • 2-chloro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Uniqueness

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is unique due to the presence of both a fluorine atom and a cyclopentylmethyl group, which confer distinct physicochemical properties and biological activities. The combination of these structural features enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-24-16-10-8-15(9-11-16)20(12-4-5-13-20)14-22-19(23)17-6-2-3-7-18(17)21/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEYQFBVZGAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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